N1,N2-Di(pyridin-4-yl)oxalamide

Overview

Description

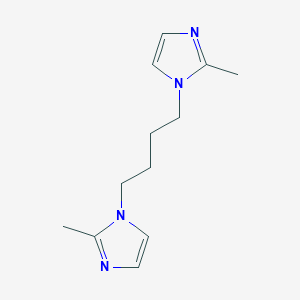

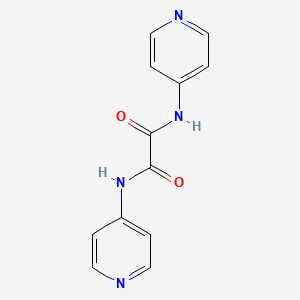

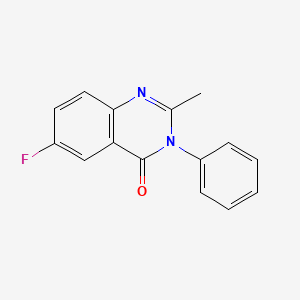

“N1,N2-Di(pyridin-4-yl)oxalamide” is a chemical compound with the molecular formula C12H10N4O2 . It is also known by other names such as “N,N’-Di-4-pyridinyloxalamide”, “bisPYA”, and "Di-4-pyridinylethanediamide" .

Synthesis Analysis

The synthesis of “N1,N2-Di(pyridin-4-yl)oxalamide” involves the reaction of oxalic acid dihydrate with 4-aminopyridine . The mixture is heated at reflux for several hours to facilitate the reaction .Molecular Structure Analysis

The molecular structure of “N1,N2-Di(pyridin-4-yl)oxalamide” consists of 12 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C12H10N4O2/c17-11(15-9-1-5-13-6-2-9)12(18)16-10-3-7-14-8-4-10/h1-8H,(H,13,15,17)(H,14,16,18) . Physical And Chemical Properties Analysis

“N1,N2-Di(pyridin-4-yl)oxalamide” has a molecular weight of 242.23 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . The topological polar surface area is 84 Ų .Scientific Research Applications

Synthesis and Structure

“N1,N2-Di(pyridin-4-yl)oxalamide” is a pincer-type compound . The tricationic pro-ligand (C20H22N5O2)3+ features two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group . The molecule features three triflate anions (CF3SO3−) in the asymmetric unit .

Crystal Structure

The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) . The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .

Hirshfeld Surface Analysis

The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction with a total percentage contribution of 35.4% .

Pairwise Interaction Energy Calculations

The pairwise interaction energy calculations were implemented with a Gaussian plugin in Crystal Explorer 17 at the B3LYP/6-31G(d,p) level of theory . Energy profile diagrams and interaction energy values indicate that the crystal structure was stabilized by a combination of electrostatic and dispersion forces in the crystal lattice .

Anion Receptor

Tridentate pincer ligands with a defined region of positive charge have good potential to act as anion receptors .

Hydrogen Bond Interactions

In some instances, these compounds can display hydrogen bond interactions that are essential in maintaining biological processes .

Mechanism of Action

Target of Action

N1,N2-Di(pyridin-4-yl)oxalamide is a complex compound that has been used in the synthesis of Cu(II) coordination polymers . The primary targets of this compound are therefore likely to be metal ions, particularly Cu(II), in these coordination polymers .

Mode of Action

The compound interacts with its targets through coordination bonding. In the presence of Cu(II) ions and other reactants, N1,N2-Di(pyridin-4-yl)oxalamide can form a new complex . This interaction results in changes to the structure and properties of the resulting complex .

Result of Action

The molecular and cellular effects of N1,N2-Di(pyridin-4-yl)oxalamide’s action are largely dependent on its role in the formation of coordination polymers. These polymers can have various applications, including catalysis, gas storage, and more .

Action Environment

The action, efficacy, and stability of N1,N2-Di(pyridin-4-yl)oxalamide can be influenced by various environmental factors. For instance, the presence of Cu(II) ions is necessary for the formation of the coordination polymer . Additionally, factors such as pH, temperature, and solvent can also affect the compound’s action and the properties of the resulting complex .

properties

IUPAC Name |

N,N'-dipyridin-4-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-11(15-9-1-5-13-6-2-9)12(18)16-10-3-7-14-8-4-10/h1-8H,(H,13,15,17)(H,14,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACTWJCVVXPCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N2-Di(pyridin-4-yl)oxalamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)